molecular formula C19H24ClN5 B8335802 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B8335802
M. Wt: 357.9 g/mol
InChI Key: BZLJBQKHEVVRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a naphthyridine core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) strategy, which efficiently generates complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble Ir catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often have comparable chemical reactivity and applications.

    Pyrimidine derivatives: These compounds are widely studied for their medicinal properties.

Uniqueness

What sets 7-(1-(6-chloro-2,5-dimethyl pyrimidin-4-yl)piperidin-4-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C19H24ClN5

Molecular Weight

357.9 g/mol

IUPAC Name

7-[1-(6-chloro-2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C19H24ClN5/c1-12-17(20)22-13(2)23-19(12)25-10-7-14(8-11-25)16-6-5-15-4-3-9-21-18(15)24-16/h5-6,14H,3-4,7-11H2,1-2H3,(H,21,24)

InChI Key

BZLJBQKHEVVRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)N2CCC(CC2)C3=NC4=C(CCCN4)C=C3

Origin of Product

United States

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